4-butoxy-N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide
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Overview
Description
4-butoxy-N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic compound featuring a benzamide core linked to two 1,3,4-thiadiazole rings. This compound is notable for its potential biological activities, including antimicrobial and antifungal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide typically involves the acylation of 5-ethylsulfanyl-1,3,4-thiadiazole-2-amine with heteryl-substituted acid chlorides . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the acylation process. The structure and purity of the synthesized compound are confirmed using techniques like NMR spectroscopy, elemental analysis, and thin-layer chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiadiazole rings or the benzamide core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole rings .
Scientific Research Applications
4-butoxy-N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Investigated for its antimicrobial and antifungal activities.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-butoxy-N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide involves its interaction with biological targets. The compound’s thiadiazole rings allow it to cross cellular membranes and interact with various enzymes and receptors. This interaction can disrupt microbial cell processes, leading to its antimicrobial and antifungal effects .
Comparison with Similar Compounds
Similar Compounds
- N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
- 4-butoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
- N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Uniqueness
4-butoxy-N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is unique due to its dual thiadiazole rings, which enhance its biological activity and allow for diverse chemical modifications. This structural feature distinguishes it from other similar compounds and contributes to its potential as a versatile molecule in scientific research .
Properties
IUPAC Name |
4-butoxy-N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3S4/c1-3-5-10-28-13-8-6-12(7-9-13)15(27)21-17-23-25-19(32-17)30-11-14(26)20-16-22-24-18(31-16)29-4-2/h6-9H,3-5,10-11H2,1-2H3,(H,20,22,26)(H,21,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBIKYSABNMJXDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NN=C(S3)SCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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